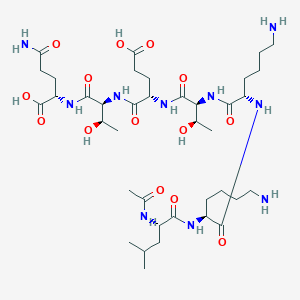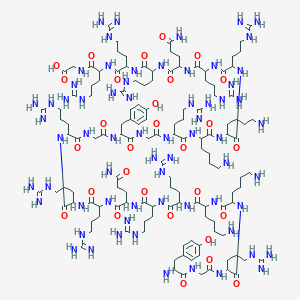
Neuropeptide AF (human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neuropeptide AF (hNPAF) belongs to the RFamide family of peptides having similar C termini, P (L/Q)RF-NH2 . The anti-opiate neuropeptides FF and AF (NPFF and NPAF) have been implicated in pain modulation as well as in opioid tolerance and may play a critical role in this process . Neuropeptides are chemical messengers made up of small chains of amino acids that are synthesized and released by neurons .
Synthesis Analysis
Neuropeptides are synthesized from large precursor proteins which are cleaved and post-translationally processed then packaged into dense core vesicles . Neuropeptides are often co-released with other neuropeptides and neurotransmitters in a single neuron, yielding a multitude of effects .
Molecular Structure Analysis
The molecular formula of Neuropeptide AF (human) is C90H132N26O25 . The molecular weight is 1978.2 .
Chemical Reactions Analysis
Neuropeptides are synthesized from inactive precursor proteins called prepropeptides . Classical neurotransmitters such as amino acids or catecholamines are formed by two or three enzymatic steps, often in the nerve terminal .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Pain Modulation and Opiate Function : Neuropeptide AF, along with NPFF and SF, plays a significant role in pain modulation and opiate function in the mammalian central nervous system. Research shows that the gene encoding NPFF (which includes NPAF) is induced in the spinal cord by noxious stimuli, suggesting a role in pain regulation at the spinal level (Vilim et al., 1999).
Neuroendocrine and Cardiovascular Regulation : NPAF is implicated in neuroendocrine and cardiovascular regulation. It is highly concentrated in the posterior pituitary, spinal cord, hypothalamus, and medulla. It influences memory and autonomic regulation, indicating a complex role in brain functions (Panula et al., 1996).
Regulation of Food Intake : In some studies, NPAF has been associated with reduced food intake in animal models, suggesting a potential role in appetite regulation and energy balance (Newmyer & Cline, 2011).
Behavioral and Learning Effects : NPAF is involved in modulating behavioral patterns and learning processes. For example, it has been shown to affect passive avoidance learning and influence various neurotransmitter systems in the central nervous system (Palotai et al., 2016).
Interaction with Opioid Systems : NPAF interacts with opioid systems and may participate in the homeostatic process controlling the transmission of nociceptive information. It exhibits complex interactions with opioid systems, influencing analgesia and pain perception (Roumy & Zajac, 1998).
Receptor Characterization and Function : Studies have focused on characterizing receptors for NPAF, identifying its role in modulating receptor activity, and its implications in pain modulation and opioid tolerance (Elshourbagy et al., 2000).
Mécanisme D'action
Target of Action
Neuropeptide AF (human) is an endogenous antiopioid peptide . It is part of the class of chemical messengers termed neuropeptides, which regulate neural activity . Neuropeptides can act as neurotransmitters or neuromodulators . They are synthesized from large prepropeptides in the neuronal cell body
Mode of Action
Neuropeptides are known to interact with their targets to regulate neural activity . They can act as neurotransmitters directly, as modulators of ongoing neurotransmission by other transmitters, as autocrine or paracrine regulators in a close cellular environment, and as hormones on long range .
Biochemical Pathways
Neuropeptides have their own biochemical pathways of synthesis and degradation, and cell biological characteristics allowing them to participate in chemical communication . Neuropeptides are synthesized from large prepropeptides in the neuronal cell body . They are more versatile in their range of biological activities compared to classical neurotransmitters .
Pharmacokinetics
Neuropeptides are known to be involved in various biological effects including membrane excitability, synaptic transmission and synaptogenesis, gene expression, and glial cell architecture and function .
Result of Action
Neuropeptides are known to have unique and life-long effects on brain development, particularly the wiring of neuronal circuits . They play a role particularly when the nervous system is challenged, as by injury, pain or stress .
Action Environment
The nervous system plays a crucial role in constantly evaluating environmental cues and allowing for behavioral plasticity in the organism . Multiple neurotransmitters and neuropeptides have been implicated as key players for integrating sensory information to produce the desired output
Safety and Hazards
Orientations Futures
Neuropeptides play a variety of roles in many physiological processes and serve as potential therapeutic targets for the treatment of some nervous-system disorders . In recent years, there has been a tremendous increase in the number of identified neuropeptides . The field of human neuropeptidomics has great promise to solve new mechanisms in disease conditions, leading to new drug targets and therapeutic agents for human diseases .
Propriétés
IUPAC Name |
(4S)-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H132N26O25/c1-45(2)34-60(105-72(123)42-101-77(129)56(28-31-73(124)125)104-71(122)41-100-75(127)47(5)91)82(134)113-64(39-70(94)121)85(137)115-65(43-117)86(138)107-57(26-29-68(92)119)80(132)111-62(37-51-20-12-9-13-21-51)83(135)112-63(38-52-40-99-54-23-15-14-22-53(52)54)84(136)114-66(44-118)87(139)110-61(35-46(3)4)81(133)102-48(6)76(128)103-49(7)89(141)116-33-17-25-67(116)88(140)108-58(27-30-69(93)120)79(131)106-55(24-16-32-98-90(96)97)78(130)109-59(74(95)126)36-50-18-10-8-11-19-50/h8-15,18-23,40,45-49,55-67,99,117-118H,16-17,24-39,41-44,91H2,1-7H3,(H2,92,119)(H2,93,120)(H2,94,121)(H2,95,126)(H,100,127)(H,101,129)(H,102,133)(H,103,128)(H,104,122)(H,105,123)(H,106,131)(H,107,138)(H,108,140)(H,109,130)(H,110,139)(H,111,132)(H,112,135)(H,113,134)(H,114,136)(H,115,137)(H,124,125)(H4,96,97,98)/t47-,48-,49-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSIROANKWMSGC-KWFINLGMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H132N26O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1978.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









